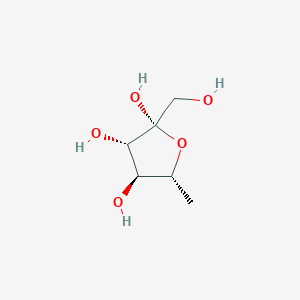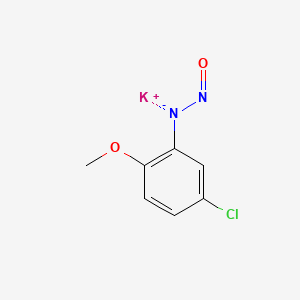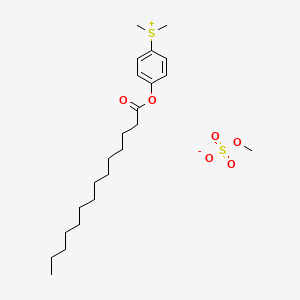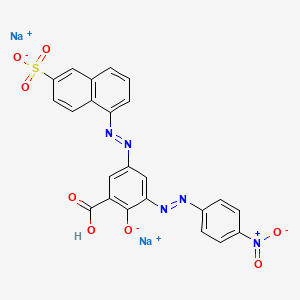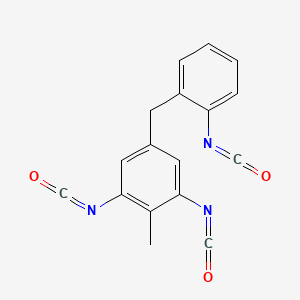
3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate is a chemical compound with the molecular formula C14H21Cl4N3Zn and a molecular weight of 438.53864 g/mol . This compound is known for its unique structure, which includes a diazonium group, a dibutylamino group, and a trichlorozincate moiety. It is used in various scientific research applications due to its reactivity and unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate typically involves the diazotization of 3-chloro-4-(dibutylamino)aniline. This process includes the following steps:
Diazotization: 3-Chloro-4-(dibutylamino)aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Trichlorozincate: The diazonium salt is then reacted with zinc chloride to form the trichlorozincate complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reagent concentrations to achieve the desired product.
化学反応の分析
Types of Reactions
3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and thiols. These reactions are typically carried out in aqueous or organic solvents at low temperatures.
Coupling Reactions: Phenols and amines are used as coupling partners. The reactions are usually performed in alkaline or acidic conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under mild conditions.
Major Products Formed
Substitution Reactions: Substituted aromatic compounds.
Coupling Reactions: Azo dyes.
Reduction Reactions: 3-Chloro-4-(dibutylamino)aniline.
科学的研究の応用
3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate involves its reactivity as a diazonium compound. The diazonium group can undergo various reactions, such as substitution and coupling, which are facilitated by the presence of the dibutylamino and chloro substituents. These reactions often involve the formation of reactive intermediates that interact with molecular targets, leading to the desired chemical transformations.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-(dimethylamino)benzenediazonium chloride
- 4-(Dibutylamino)benzenediazonium chloride
- 3-Chloro-4-(diethylamino)benzenediazonium chloride
Comparison
3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate is unique due to the presence of the trichlorozincate moiety, which imparts distinct reactivity and stability compared to other diazonium compounds. The dibutylamino group also enhances its solubility and reactivity in organic solvents, making it more versatile for various applications.
特性
CAS番号 |
94022-54-5 |
|---|---|
分子式 |
C14H21Cl4N3Zn |
分子量 |
438.5 g/mol |
IUPAC名 |
3-chloro-4-(dibutylamino)benzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C14H21ClN3.3ClH.Zn/c1-3-5-9-18(10-6-4-2)14-8-7-12(17-16)11-13(14)15;;;;/h7-8,11H,3-6,9-10H2,1-2H3;3*1H;/q+1;;;;+2/p-3 |
InChIキー |
KYRCKTSELNEPKH-UHFFFAOYSA-K |
正規SMILES |
CCCCN(CCCC)C1=C(C=C(C=C1)[N+]#N)Cl.Cl[Zn-](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



